molecular formula C17H18N2O4S B11117975 Ethyl 5-carbamoyl-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11117975
M. Wt: 346.4 g/mol
InChI Key: XJTKIXOXWAYAEP-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H18N2O4S. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of various functional groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE include:

  • ETHYL 5-CARBAMOYL-4-METHYL-2-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O4S/c1-4-23-17(22)12-10(3)13(14(18)20)24-16(12)19-15(21)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H2,18,20)(H,19,21)

InChI Key

XJTKIXOXWAYAEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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